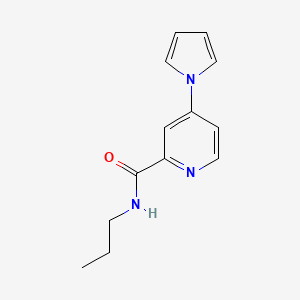

N-propyl-4-(1H-pyrrol-1-yl)picolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propyl-4-pyrrol-1-ylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-6-15-13(17)12-10-11(5-7-14-12)16-8-3-4-9-16/h3-5,7-10H,2,6H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZFQXLCVVOWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NC=CC(=C1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of N-propyl-4-(1H-pyrrol-1-yl)picolinamide at mGlu4

Executive Summary

N-propyl-4-(1H-pyrrol-1-yl)picolinamide represents a specialized chemical scaffold within the class of Positive Allosteric Modulators (PAMs) targeting the metabotropic glutamate receptor subtype 4 (mGlu4).[1] This compound is designed to selectively potentiate the response of mGlu4 to endogenous glutamate, thereby amplifying Gi/o-protein coupled signaling. Its primary therapeutic relevance lies in the treatment of Parkinson’s Disease (PD) , where mGlu4 activation in the globus pallidus and substantia nigra pars reticulata acts to restore basal ganglia circuit homeostasis, offering a non-dopaminergic approach to motor symptom management.

Chemical Profile & Structural Logic

The molecule is built upon a picolinamide (pyridine-2-carboxamide) core, a privileged scaffold for mGlu4 allosteric ligands.

-

Core Scaffold: The picolinamide moiety serves as the primary anchor within the mGlu4 transmembrane (7TM) allosteric pocket.

-

4-Position Substituent (1H-pyrrol-1-yl): The pyrrole ring attached at the 4-position of the pyridine provides critical hydrophobic bulk, likely engaging specific residues (e.g., aromatic/hydrophobic clusters) deep within the allosteric binding site to stabilize the active receptor conformation.

-

Amide Substituent (N-propyl): The N-propyl group optimizes pharmacokinetic properties (lipophilicity/CNS penetration) and steric fit within the extracellular-facing region of the allosteric pocket.

Mechanism of Action (Core Directive)

Allosteric Modulation vs. Orthosteric Agonism

Unlike orthosteric agonists (e.g., L-AP4) that bind to the large extracellular Venus Flytrap Domain (VFTD), N-propyl-4-(1H-pyrrol-1-yl)picolinamide binds to a distinct allosteric site located within the 7-transmembrane (7TM) domain .

-

Cooperativity: The compound exhibits positive cooperativity. It does not activate the receptor in the absence of glutamate (or shows very weak intrinsic efficacy) but significantly potentiates the affinity and efficacy of glutamate.

-

Kinetic Effect: In functional assays, this manifests as a leftward shift in the glutamate concentration-response curve (decreasing the EC50 of glutamate) and potentially an increase in the maximum response (

).

Signal Transduction Pathway

Upon binding, the compound stabilizes the mGlu4 receptor in a conformation that enhances coupling to G

-

Receptor Activation: Glutamate binds VFTD; PAM binds 7TM. The complex undergoes a conformational change.

-

G-Protein Coupling: The receptor activates the heterotrimeric G-protein (

).-

G

Subunit: Dissociates and inhibits Adenylyl Cyclase (AC) . -

G

Subunit: Dissociates and modulates ion channels (e.g., opening GIRK channels, closing voltage-gated

-

-

Second Messenger Suppression: The inhibition of Adenylyl Cyclase leads to a rapid reduction in intracellular cyclic AMP (cAMP) levels.

-

Synaptic Outcome: Presynaptically, this signaling cascade inhibits neurotransmitter release (glutamate or GABA) via the inhibition of calcium influx and activation of potassium efflux.

Visualization: Signaling Pathway

Caption: Figure 1.[2][3] Dual-ligand activation of mGlu4 leading to Gi/o-mediated suppression of cAMP and neurotransmitter release.

Experimental Characterization Protocols

To validate the activity of N-propyl-4-(1H-pyrrol-1-yl)picolinamide, the following experimental workflows are standard.

Functional Assay: cAMP Inhibition (HTRF/LANCE)

This assay measures the compound's ability to enhance glutamate-mediated inhibition of forskolin-stimulated cAMP.

| Parameter | Specification |

| Cell Line | HEK293 or CHO cells stably expressing human mGlu4. |

| Stimulation | Forskolin (10 |

| Agonist | Glutamate (EC20 concentration) added to detect potentiation.[4] |

| Detection | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). |

| Readout | Decrease in FRET signal (inverse to cAMP concentration). |

Protocol Steps:

-

Cell Plating: Seed mGlu4-expressing cells in 384-well plates (5,000 cells/well).

-

Compound Addition: Add N-propyl-4-(1H-pyrrol-1-yl)picolinamide (serial dilution) + Glutamate (EC20). Incubate for 15 min at 37°C.

-

Stimulation: Add Forskolin (10

M) to stimulate Adenylyl Cyclase. Incubate for 30 min. -

Lysis & Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

-

Analysis: Measure HTRF ratio (665nm/620nm). A decrease in ratio indicates high cAMP; mGlu4 activation prevents this, so active PAMs maintain a higher ratio (in competitive formats) or lower cAMP levels relative to forskolin control.

Thallium Flux Assay (GIRK Coupling)

Since mGlu4 couples to GIRK channels, thallium (

Protocol Steps:

-

Dye Loading: Load cells with Tl-sensitive fluorescent dye (e.g., FluxOR).

-

Baseline: Measure baseline fluorescence.

-

Injection: Inject stimulus buffer containing

and the PAM compound + EC20 Glutamate. -

Kinetic Read: Monitor fluorescence increase (indicating

influx through opened GIRK channels).

Visualization: Experimental Workflow

Caption: Figure 2. High-Throughput Screening workflow for mGlu4 PAM characterization using cAMP inhibition.

Therapeutic Implications in Parkinson's Disease

The development of picolinamide-based mGlu4 PAMs is driven by the need for L-DOPA sparing therapies.

-

Circuit Logic: In PD, the loss of dopamine leads to overactivity of the indirect pathway (Striatum

GPe -

mGlu4 Role: mGlu4 receptors are highly expressed at the striatopallidal synapse (GABAergic terminals from striatum to Globus Pallidus externa).

-

Effect: Activation of mGlu4 by PAMs like N-propyl-4-(1H-pyrrol-1-yl)picolinamide reduces the excessive GABA release in the GPe, disinhibiting the GPe and restoring normal thalamocortical drive.

-

Advantage: Because PAMs only potentiate activity in the presence of endogenous glutamate, they preserve the temporal fidelity of signaling, reducing the risk of receptor desensitization and off-target side effects compared to orthosteric agonists.

References

-

Niswender, C. M., et al. (2008). "Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4." Molecular Pharmacology. Link

-

Jones, C. K., et al. (2011). "Discovery of specific mGlu4 positive allosteric modulators for the treatment of Parkinson's disease."[1][3][4][5] Neuropharmacology. Link

-

Engers, D. W., et al. (2009).[6] "Synthesis and evaluation of a series of heterobiarylamides that are centrally penetrant metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs)." Journal of Medicinal Chemistry. Link

-

Gogliotti, R. G., et al. (2016). "Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4)."[7][8] Bioorganic & Medicinal Chemistry Letters. Link

-

Hopkins, C. R., et al. (2009). "Isolation and characterization of mGlu4 positive allosteric modulators from a functional cell-based screen." Journal of Biomolecular Screening. Link

Sources

- 1. AU2019309448B2 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4 - Google Patents [patents.google.com]

- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]

- 3. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. phenyl methyl sulfonyl: Topics by Science.gov [science.gov]

- 8. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 4-(1H-pyrrol-1-yl)picolinamide Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the picolinamide and pyrrole moieties has given rise to a promising class of compounds: 4-(1H-pyrrol-1-yl)picolinamide derivatives. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of this burgeoning scaffold. While direct literature on the specific 4-(1H-pyrrol-1-yl)picolinamide core is nascent, by examining structurally related analogues, we can elucidate the therapeutic potential and guide future research. This document will delve into the established roles of pyrrole and picolinamide derivatives as potent agents in oncology, infectious diseases, and inflammatory conditions, offering a roadmap for the rational design and development of novel therapeutics based on this core structure.

Introduction: The Strategic Fusion of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced biological activity and optimized pharmacokinetic profiles. The 4-(1H-pyrrol-1-yl)picolinamide scaffold represents such a strategic fusion, marrying the therapeutic versatility of the pyrrole ring with the proven bioactivity of the picolinamide framework.

The pyrrole ring is a cornerstone of many natural products and synthetic drugs, exhibiting a wide array of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Its derivatives are known to interact with a multitude of biological targets, from enzymes like kinases to DNA.[4][5] Similarly, the picolinamide structure is a key feature in a number of approved drugs and clinical candidates, recognized for its ability to modulate enzyme activity and cellular signaling pathways.[6][7]

This guide will explore the synergistic potential of these two heterocycles within the 4-(1H-pyrrol-1-yl)picolinamide core, providing a detailed examination of its synthetic accessibility, known and potential biological targets, and the critical structural determinants of its activity.

Synthetic Strategies: Assembling the Core Scaffold

The synthesis of 4-(1H-pyrrol-1-yl)picolinamide derivatives can be approached through a convergent strategy, typically involving the formation of the C-N bond between the pyrrole and pyridine rings, followed by the construction of the picolinamide moiety.

Key Synthetic Pathways

A plausible and efficient synthetic route involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to unite the pyrrole and a suitably functionalized picoline precursor, followed by amidation.

dot

Caption: General Synthetic Workflow for 4-(1H-pyrrol-1-yl)picolinamide Derivatives.

Detailed Experimental Protocol (Hypothetical)

The following protocol outlines a general procedure for the synthesis of a representative 4-(1H-pyrrol-1-yl)picolinamide derivative, based on established methodologies for similar compounds.[8][9]

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)picolinonitrile

-

To a solution of 4-chloropicolinonitrile (1.0 eq) and pyrrole (1.2 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

Sparsely degas the mixture with argon.

-

Add a catalytic amount of copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.2 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 4-(1H-pyrrol-1-yl)picolinic acid

-

Dissolve the 4-(1H-pyrrol-1-yl)picolinonitrile (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (5.0 eq) and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction and acidify with 1N HCl to pH 3-4.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Step 3: Amide Coupling to form the final picolinamide derivative

-

To a solution of 4-(1H-pyrrol-1-yl)picolinic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

The 4-(1H-pyrrol-1-yl)picolinamide scaffold is poised to exhibit a wide range of biological activities, drawing from the established pharmacology of its constituent parts. The primary areas of therapeutic interest include oncology, infectious diseases, and inflammation.

Anticancer Activity: A Focus on Kinase Inhibition

A significant body of research points to pyrrole and picolinamide derivatives as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[5][10][11]

dot

Caption: Potential Mechanism of Action as a Kinase Inhibitor in Cancer.

Structurally related compounds have demonstrated potent inhibition of key oncogenic kinases:

-

Pyrrole-indolin-2-one derivatives , such as Sunitinib, are established inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5]

-

Picolinamide derivatives have been investigated as inhibitors of c-Met kinase, another important target in oncology.[12]

-

Derivatives of 2-anilinopyrimidine containing a pyrrole moiety have shown potent inhibition of Cyclin-Dependent Kinases (CDKs).[8]

-

Novel N-methyl-picolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B kinase.[3][9]

The 4-(1H-pyrrol-1-yl)picolinamide core, by presenting a unique three-dimensional arrangement of hydrogen bond donors and acceptors and hydrophobic regions, is well-positioned to interact with the ATP-binding pocket of various kinases.

Antibacterial Activity: Targeting Essential Bacterial Enzymes

The emergence of antibiotic resistance necessitates the development of novel antibacterial agents. Pyrrole-containing compounds have shown promise in this area.

-

Pyrrolamides have been identified as a new class of DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication.[1] This provides a validated mechanism through which 4-(1H-pyrrol-1-yl)picolinamide derivatives could exert antibacterial effects.

Anti-inflammatory Activity

The anti-inflammatory potential of this scaffold is another promising avenue for investigation. Picolinamide derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism and inflammation.[13]

Structure-Activity Relationship (SAR) Insights

While a dedicated SAR study for the 4-(1H-pyrrol-1-yl)picolinamide core is yet to be published, we can infer key relationships from related structures.

| Structural Position | Modification | Observed/Expected Effect on Activity | Rationale/Supporting Evidence |

| Pyrrole Ring | Substitution at the 2- and 5-positions | Generally enhances activity, particularly with small alkyl groups. | In many pyrrole-based inhibitors, these positions contribute to hydrophobic interactions within the target's binding site.[6] |

| Picolinamide Amide | Variation of the amine substituent (R-NH2) | Critical for modulating potency, selectivity, and pharmacokinetic properties. | The amide substituent can form key hydrogen bonds and hydrophobic interactions with the target protein.[12] |

| Pyridine Ring | Substitution on the pyridine ring | Can fine-tune electronic properties and provide additional interaction points. | Electron-donating or -withdrawing groups can influence the pKa and overall binding affinity. |

Table 1: Inferred Structure-Activity Relationships for 4-(1H-pyrrol-1-yl)picolinamide Derivatives.

Future Directions and Conclusion

The 4-(1H-pyrrol-1-yl)picolinamide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the rich pharmacological precedent of its constituent heterocycles provide a strong foundation for future research.

Key areas for future investigation include:

-

Systematic Synthesis and Screening: A library of derivatives with diverse substitutions on the pyrrole, pyridine, and amide moieties should be synthesized and screened against a broad panel of biological targets, particularly kinases and bacterial enzymes.

-

In-depth SAR Studies: Detailed SAR investigations are crucial to optimize potency, selectivity, and drug-like properties.

-

Computational Modeling: Molecular docking and dynamics simulations can aid in understanding the binding modes of these derivatives and guide the design of more potent analogues.[2]

-

Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be essential for identifying candidates with favorable in vivo behavior.

References

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]

-

Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.

-

Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]

-

Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. PubMed. [Link]

-

Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmacy & Pharmacology International Journal. [Link]

-

Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC. [Link]

-

Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PICOLINE DERIVATIVES. JournalAgent. [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. [Link]

- Chemical compounds.

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. PubMed. [Link]

-

Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica. [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

-

Drug Discovery - Inhibitor. chemical-kinomics. [Link]

-

Synthesis of some new pyrrole derivatives and their antimicrobial activity. ResearchGate. [Link]

-

Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. MDPI. [Link]

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

-

Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]

- 8. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hammer.purdue.edu [hammer.purdue.edu]

- 12. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

Technical Guide: Picolinamide-Based Positive Allosteric Modulators (PAMs) for mGlu4

Executive Summary

Metabotropic glutamate receptor 4 (mGlu4) has emerged as a high-value therapeutic target for Parkinson’s Disease (PD).[1] Unlike dopaminergic therapies that often lead to dyskinesia, mGlu4 activation normalizes the overactive indirect pathway in the basal ganglia, offering a non-dopaminergic mechanism to restore motor control.

This guide focuses on Picolinamides , a dominant chemotype of mGlu4 positive allosteric modulators (PAMs). It details the structural evolution from early probes (VU0155041) to optimized clinical candidates, provides validated experimental protocols for their synthesis and pharmacological characterization, and visualizes the critical signaling pathways involved.

Part 1: Molecular Mechanism & Pharmacology[2]

Allosteric Modulation of mGlu4

mGlu4 is a Group III mGluR, primarily coupled to the G

Mechanism of Action:

-

Binding: The PAM binds to the 7-transmembrane (7TM) domain.

-

Cooperativity: It increases the affinity of the receptor for glutamate (affinity modulation) and/or enhances the maximal efficacy of the signaling response (efficacy modulation).

-

Signaling Output:

-

cAMP Inhibition: Inhibition of adenylyl cyclase, reducing cAMP levels.

-

GIRK Activation: Activation of G protein-gated inwardly rectifying potassium channels, leading to hyperpolarization and inhibition of neurotransmitter release (e.g., GABA release at the striatopallidal synapse).

-

Signaling Pathway Visualization

Caption: mGlu4 signaling cascade. PAM binding potentiates Gi/o coupling, inhibiting cAMP and activating GIRK channels to suppress neuronal excitability.

Part 2: Chemical Space & SAR of Picolinamides

The picolinamide scaffold represents a significant leap from the early, non-selective probe PHCCC. The optimization campaign focused on improving potency, selectivity, and brain penetration (

Key Compounds

| Compound | Class | Structure Note | Potency ( | Key Feature |

| VU0155041 | Picolinamide | N-phenylpicolinamide core | ~700 nM | First selective, CNS-penetrant probe. |

| VU0477886 | 3-Aminopicolinamide | 3-amino group on pyridine | ~95 nM | Optimized potency; high CNS exposure ( |

| VU0418506 | Pyrazolo-pyridine | Bioisostere of picolinamide | ~68 nM | Highly efficacious in PD models; distinct scaffold. |

| Foliglurax | Chromenone | Clinical Benchmark | ~79 nM | Non-picolinamide (Chromen-4-one); Phase II candidate. |

Structure-Activity Relationship (SAR)

The transition from VU0155041 to VU0477886 highlights the "Warhead" optimization strategy:

-

Core: The picolinamide (pyridine-2-carboxamide) is essential for binding.

-

3-Position Substitution: Introduction of an amino group (-NH2) at the 3-position of the pyridine ring (forming a 3-aminopicolinamide) significantly enhances potency and metabolic stability.

-

Amide Linker: Strict geometric constraints; modifications here often break activity.

-

Right-Hand Side (RHS) Ring: Typically a substituted phenyl or heteroaryl ring. Lipophilic electron-withdrawing groups (e.g., -Cl, -F, -CF3) at the meta or para positions of the aniline ring improve potency.

Part 3: Experimental Protocols

Chemical Synthesis: General Picolinamide Coupling

Objective: Synthesize a library of picolinamide PAMs via amide coupling.

Reagents:

-

Substituted Picolinic Acid (or 3-aminopicolinic acid for optimized series).

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline).[2]

-

Coupling Agent: HATU or EDC/HOAt.

-

Base: DIPEA or TEA.

-

Solvent: DMF or DCM.

Protocol:

-

Dissolution: Dissolve 1.0 eq of the Picolinic Acid derivative in dry DMF (0.1 M concentration).

-

Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Coupling: Add 1.1 eq of the substituted Aniline.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for disappearance of starting material.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x2), and brine. Dry over Na2SO4.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

In Vitro Pharmacology: Calcium Mobilization Assay

Since mGlu4 is Gi/o-coupled, it does not naturally mobilize calcium. To screen PAMs, we force coupling to the Gq pathway using a chimeric G-protein (

System: HEK293 cells stably expressing human mGlu4 and

Protocol:

-

Plating: Plate cells (20,000/well) in 384-well black-walled plates in culture medium. Incubate overnight.

-

Dye Loading: Aspirate medium. Add 20 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM Probenecid in HBSS). Incubate 45 min at 37°C, then 15 min at RT.

-

Compound Addition (PAM Mode):

-

Add test compounds (Picolinamides) at varying concentrations.

-

Incubate for 5–10 minutes (to allow allosteric binding).

-

-

Agonist Challenge:

-

Using a FLIPR (Fluorometric Imaging Plate Reader), inject an

concentration of Glutamate or L-AP4. -

Note: PAMs do not activate the receptor alone; they potentiate the sub-maximal glutamate response.

-

-

Data Analysis: Calculate the Area Under the Curve (AUC) of the calcium transient. Normalize to Max Glutamate response. Plot dose-response to determine

and Fold-Shift.

In Vivo Efficacy: Haloperidol-Induced Catalepsy (HIC)

This is the gold-standard preclinical model for Parkinsonian motor deficits.

Rationale: Haloperidol (D2 antagonist) blocks dopamine receptors, mimicking the dopamine depletion of PD. mGlu4 PAMs reverse the resulting catalepsy (rigidity).

Protocol:

-

Subjects: Male Sprague-Dawley rats.

-

Induction: Administer Haloperidol (1.0–1.5 mg/kg, s.c.).

-

Treatment: 30 minutes post-haloperidol, administer the Picolinamide PAM (e.g., VU0477886) via oral gavage (p.o.) or i.p.

-

Assessment: Measure catalepsy at 60, 120, and 180 minutes post-haloperidol.

-

Bar Test: Place the rat's forepaws on a horizontal bar 9 cm above the surface.

-

Scoring: Measure latency to remove paws. A cutoff of 180 seconds is standard.

-

-

Result: Effective PAMs significantly reduce the latency time compared to vehicle control.

Part 4: Discovery Workflow Visualization

Caption: Integrated workflow for mGlu4 PAM discovery, moving from HTS hits to in vivo validation via iterative SAR and DMPK optimization.

References

-

Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator. Source: NIH Molecular Libraries Program. URL:[Link]

-

Discovery, Synthesis, and Structure-Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4). Source: Journal of Medicinal Chemistry.[3] URL:[Link]

-

Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers. Source: ACS Chemical Neuroscience.[4] URL:[Link]

-

An mGlu4-Positive Allosteric Modulator Alleviates Parkinsonism in Primates. Source: Movement Disorders (Foliglurax study). URL:[Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

The Evolving Landscape of Picolinamides: A Deep Dive into the Structure-Activity Relationship of 4-Substituted Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The picolinamide scaffold, a simple yet versatile pyridine-2-carboxamide structure, has proven to be a privileged framework in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning from antifungal and antibacterial to anticancer and antitubercular agents.[1] The strategic modification of this core structure, particularly at the 4-position of the pyridine ring, has emerged as a critical determinant of potency, selectivity, and overall therapeutic potential. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-substituted picolinamides, offering field-proven insights into the causality behind experimental choices and a self-validating system of described protocols.

The Significance of the 4-Position: A Gateway to Diverse Biological Targets

The 4-position of the picolinamide ring offers a key vector for chemical modification, allowing for the introduction of a wide array of substituents that can profoundly influence the molecule's interaction with its biological target. The nature of the substituent at this position—its size, electronics, and hydrogen bonding capacity—can dictate everything from target engagement to pharmacokinetic properties.

Antifungal Activity: Targeting Fungal Lipid Homeostasis

A compelling example of the importance of the 4-substituent is seen in the development of picolinamide-based antifungal agents. These compounds have been shown to target Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in fungi like Saccharomyces cerevisiae.[2][3] The inhibition of Sec14p disrupts lipid homeostasis, leading to fungal cell death.

SAR studies have revealed that substitutions at the 4-position are critical for this activity. While the core picolinamide structure is essential, modifications at other positions, such as the exchange of bromine and fluorine on the picolinamide moiety, can lead to a complete loss of inhibitory activity.[2] Conversely, specific substitutions at the 4-position can enhance potency. For instance, the presence of a 4-phenylpicolinamide scaffold has been explored for its antifungal potential.[4]

Antibacterial Potency: Achieving Selective Toxicity Against Clostridioides difficile

The development of picolinamide antibacterials that selectively target the pathogenic bacterium Clostridioides difficile provides another powerful illustration of the impact of 4-substitution. Beginning with an isonicotinamide scaffold that showed equal activity against methicillin-resistant Staphylococcus aureus (MRSA) and C. difficile, researchers were able to achieve over 1000-fold selectivity for C. difficile by repositioning the nitrogen atom to create a picolinamide core and introducing specific substituents at the 4-position.[5][6]

This exquisite selectivity is crucial for treating C. difficile infections, as it minimizes disruption to the normal gut microbiota, a key factor in preventing recurrent infections.[5] The SAR studies in this area have been extensive, with the evaluation of over 100 analogs, highlighting the profound impact of modifications at the 4-position on both potency and selectivity.[5][6]

Anticancer Applications: From Kinase Inhibition to Anti-proliferative Effects

In the realm of oncology, 4-substituted picolinamides have emerged as promising antitumor agents with diverse mechanisms of action.[1] One key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to support tumor growth.[1] By inhibiting VEGFR-2, these compounds can effectively stifle tumor progression.

Furthermore, novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide and 4-(4-aminophenoxy)picolinamide derivatives have been synthesized and shown to possess potent antiproliferative activity against various human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer).[7][8] The nature of the substituent at the 4-position, often a substituted phenylamino or phenoxy group, is a key determinant of their anticancer efficacy.[7][8] For example, compound 46 , a 4-(4-aminophenoxy)picolinamide derivative, was found to induce apoptosis in A549 lung cancer cells and exhibited a c-Met kinase IC50 value of 46.5 nM.[8]

Antitubercular Activity: A Renewed Hope Against a Persistent Pathogen

Tuberculosis remains a significant global health threat, and the search for novel antitubercular agents is a continuous effort. 4-Substituted picolinohydrazonamides have been identified as a promising new class of compounds with potent activity against Mycobacterium tuberculosis.[9] Specifically, compounds bearing a hydrophilic cyclic amine, such as morpholine or pyrrolidine, at the end of a thiosemicarbazide chain attached to the 4-position, have demonstrated high antimycobacterial activity, with MIC values in the range of 0.4-0.8 μg/mL.[9] These compounds have also shown selectivity for M. tuberculosis over other microorganisms and low cytotoxicity against human cell lines.[9]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following sections provide detailed, step-by-step methodologies for the synthesis of 4-substituted picolinamides and their subsequent biological evaluation.

General Synthesis of 4-Substituted Picolinamide Derivatives

The synthesis of 4-substituted picolinamides often involves a multi-step process, starting from a readily available picolinic acid derivative. A general synthetic route is outlined below.

Protocol 1: Synthesis of 4-(Substituted-amino)-N-methylpicolinamide

-

Synthesis of 4-Chloro-N-methylpicolinamide: This intermediate is prepared according to known methods.[7]

-

Nucleophilic Aromatic Substitution: A mixture of 4-chloro-N-methylpicolinamide and the desired substituted aniline (e.g., 4-amino-N-methylbenzamide) is heated at 160 °C for 1 hour.[7]

-

Hydrolysis (if necessary): The reaction mixture is dissolved in ethanol, and concentrated HCl is added dropwise. The solution is then refluxed for 4 hours to hydrolyze any protecting groups.[7]

-

Purification: The product is cooled, and the resulting precipitate is filtered, washed, and dried to yield the 4-(substituted-amino)-N-methylpicolinamide.

Protocol 2: Synthesis of 4-(Substituted-phenoxy)-N-methylpicolinamide

-

Preparation of the Phenoxide: The desired substituted phenol (e.g., 4-aminophenol) is dissolved in a suitable solvent like DMSO, and a strong base such as sodium hydride is added to generate the phenoxide.[7]

-

Nucleophilic Aromatic Substitution: 4-Chloro-N-methylpicolinamide is added to the reaction mixture, which is then heated to 100 °C and stirred for 3 hours.[7]

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques to yield the 4-(substituted-phenoxy)-N-methylpicolinamide.

Biological Evaluation: Assessing Therapeutic Potential

The biological activity of the synthesized picolinamide derivatives can be assessed using a variety of in vitro assays.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HepG2, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized picolinamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., Sorafenib) are also included.[7]

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.[7]

Protocol 4: In Vitro Antibacterial Activity (MIC Determination)

-

Bacterial Culture: The target bacterial strain (e.g., C. difficile) is grown in an appropriate broth medium under specific conditions (e.g., anaerobic for C. difficile).[5]

-

Compound Preparation: The picolinamide derivatives are serially diluted in the broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

-

Incubation: The plate is incubated under the appropriate conditions for a specified time (e.g., 24-48 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for selected 4-substituted picolinamide derivatives, showcasing their diverse biological activities.

Table 1: Anticancer Activity of 4-Substituted Picolinamide Derivatives [7]

| Compound | R-Group at 4-Position | HepG2 IC50 (µM) | HCT116 IC50 (µM) |

| 5a | -NH-Ph-NH-CO-Ph | >50 | >50 |

| 5q | -O-Ph-CO-CF3 | 1.83 | 2.54 |

| Sorafenib | (Reference Drug) | 3.45 | 4.12 |

Table 2: Antibacterial Activity against C. difficile [5]

| Compound | 4-Substituent | C. difficile MIC (µg/mL) | MRSA MIC (µg/mL) | Selectivity Index |

| 4 | (Isonicotinamide) | 0.25 | 0.25 | 1 |

| 87 | 2,4-disubstitution | 0.125 | 128 | >1000 |

Table 3: Antitubercular Activity of 4-Substituted Picolinohydrazonamides [9]

| Compound | 4-Substituent Moiety | M. tuberculosis H37Rv MIC (µg/mL) |

| 6 | Morpholine-thiosemicarbazide | 0.8 |

| 11 | Pyrrolidine-thiosemicarbazide | 0.4 |

| 15 | Morpholine-thiosemicarbazide | 0.4 |

| Isoniazid | (Reference Drug) | 0.1 |

Conclusion and Future Directions

The structure-activity relationship of 4-substituted picolinamides is a rich and dynamic field of study. The strategic manipulation of the substituent at the 4-position has proven to be a highly effective strategy for modulating the biological activity of this versatile scaffold, leading to the development of potent and selective agents against a range of diseases. Future research in this area will likely focus on further optimizing these lead compounds to improve their pharmacokinetic profiles and in vivo efficacy. The continued exploration of novel substitutions at the 4-position, guided by the principles of medicinal chemistry and a deep understanding of the target biology, holds immense promise for the discovery of next-generation therapeutics.

References

-

Pries, V., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC. Available at: [Link]

-

Tóth, C., et al. (2024). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. MDPI. Available at: [Link]

-

Pries, V., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. Available at: [Link]

-

Gobis, K., et al. (2020). 4-Substituted picolinohydrazonamides as a new class of potential antitubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Drozdowska, D., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

-

Li, X., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PMC. Available at: [Link]

-

Li, J., et al. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. PubMed. Available at: [Link]

-

Gobis, K., et al. (2022). N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity. PMC. Available at: [Link]

-

Szczesio, M., et al. (2020). Synthesis, structure and biological activity of four new picolinohydrazonamide derivatives. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Wang, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

-

Kundu, A., & Saha, S. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. Available at: [Link]

-

Unspecified. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. International Union of Crystallography. Available at: [Link]

-

Li, X., et al. (2021). Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Substituted picolinohydrazonamides as a new class of potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Novel mGlu4 Positive Allosteric Modulators (PAMs): The Strategic Integration of Pyrrole Moieties

An In-Depth Technical Guide for Drug Development Professionals

The Mechanistic Landscape of mGlu4 Modulation

The metabotropic glutamate receptor 4 (mGlu4) is a Class C G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor in the central nervous system (CNS)[1]. By regulating the release of glutamate and GABA, mGlu4 has emerged as a highly promising therapeutic target for neurodegenerative and psychiatric conditions, most notably Parkinson's disease (PD), generalized anxiety disorder, and schizophrenia[2].

Historically, targeting the orthosteric (glutamate-binding) site of mGlu receptors has been plagued by a lack of subtype selectivity due to the high evolutionary conservation of the orthosteric pocket across the eight mGlu subtypes[1]. To circumvent this, modern neuropharmacology has pivoted toward Positive Allosteric Modulators (PAMs). PAMs bind to the less-conserved 7-transmembrane (7-TM) domain, potentiating the receptor's response to endogenous glutamate without exhibiting intrinsic agonist activity. This mechanism preserves the spatial and temporal fidelity of endogenous neurotransmission while achieving exquisite subtype selectivity[3].

Early tool compounds, such as PHCCC, validated mGlu4 as a target but suffered from poor pharmacokinetic (PK) properties, low aqueous solubility, and a relatively flat structure-activity relationship (SAR)[4],[3]. This necessitated the development of novel chemotypes, leading to the discovery of the N-phenyl picolinamide core, which has since served as the foundational scaffold for advanced mGlu4 PAMs[2].

Structural Evolution: The Rationale for Pyrrole Substitution

While the N-phenyl picolinamide core provided a significant leap in potency, early derivatives—specifically phenylsulfonamides and phenylsulfones—exhibited critical liabilities. For instance, bioisosteric replacement of the central phenyl ring with a thiazole ring yielded thiazole sulfone analogs with exceptional potency (e.g., EC50 < 100 nM) but catastrophic metabolic instability, resulting in rapid hepatic clearance[5],[2].

To solve this, researchers hypothesized that replacing the central phenyl or thiazole ring with a 1H-pyrrole moiety would optimize the electronic distribution of the molecule[2]. The synthesis of N-phenylsulfonyl-1H-pyrrole picolinamides was designed to maintain the critical hydrogen-bonding network required to anchor the molecule within the allosteric binding pocket, while simultaneously increasing resistance to cytochrome P450 (CYP)-mediated oxidative metabolism[5]. The pyrrole ring acts as a structural bridge that fine-tunes the dihedral angles of the molecule, ensuring optimal vector projection of the picolinamide and sulfonamide pharmacophores.

mGlu4 signaling pathway modulated by pyrrole PAMs in a Gqi5-chimeric calcium assay.

Structure-Activity Relationship (SAR) and Pharmacokinetic Profiling

The transition to the pyrrole scaffold yielded a robust series of compounds. Initial evaluations of benzyl sulfonamides containing the pyrrole core demonstrated that the scaffold was well tolerated at the receptor level. For example, the 2-chlorobenzyl sulfonamide pyrrole derivative (Compound 11g) was equipotent to its thiazole predecessor (Compound 7a), achieving an EC50 of 174 nM[5].

However, the true breakthrough of the pyrrole series was realized during Tier 1 in vitro PK profiling. While many early analogs still displayed high intrinsic clearance (

Quantitative SAR Summary

| Compound Scaffold | R-Group Substitution | mGlu4 Potency (EC50, nM) | Predicted Hepatic Clearance ( | Metabolic Stability Profile |

| Thiazole Sulfone (7a) | 2-chloro | 189 | High | Poor[2] |

| Thiazole Sulfone (7c) | 4-methyl | 83 | High | Poor[2] |

| Pyrrole Sulfonamide (11g) | 2-chlorobenzyl | 174 | High | Poor[5] |

| Pyrrole Sulfonamide (11r) | 3,4-dimethylphenyl | < 500 | 38.3 | Moderate (Optimized)[5],[6] |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these novel pyrrole PAMs relies on self-validating assay systems. The following protocols detail the causal logic and step-by-step execution required to characterize these compounds.

Protocol 1: High-Throughput Intracellular Calcium Mobilization Assay

Causality & Rationale: Native mGlu4 couples to

Step-by-Step Methodology:

-

Cell Preparation: Seed CHO-mGlu4-

cells in 384-well black, clear-bottom plates at a density of 20,000 cells/well. Incubate overnight at 37°C in 5% -

Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM (a calcium-sensitive fluorophore) assay buffer to each well. Incubate for 45 minutes at 37°C. Validation Step: Fluo-4 AM only fluoresces upon binding free

, ensuring background signal remains low until receptor activation. -

Compound Addition (PAM Phase): Using a kinetic fluorometric imaging reader (e.g., FLIPR), add 10 µL of the pyrrole test compound (10-point concentration-response curve) and monitor fluorescence for 2 minutes to ensure the compound lacks intrinsic orthosteric agonist activity.

-

Glutamate Challenge: Add an

concentration of glutamate (determined daily). Monitor fluorescence for an additional 3 minutes. -

Data Normalization: Normalize the maximal response to a daily control standard (e.g., PHCCC or Compound 1) to account for day-to-day variations in cell expression[4]. Calculate the

and %GluMax (efficacy).

Protocol 2: In Vitro Microsomal Stability (Intrinsic Clearance)

Causality & Rationale: To avoid the rapid metabolism seen in the thiazole series[5], compounds must be screened against rat hepatic microsomes. Microsomes contain the full suite of CYP450 enzymes, allowing us to isolate Phase I hepatic metabolism from renal or biliary clearance mechanisms.

Step-by-Step Methodology:

-

Incubation Setup: Prepare a 1 mL reaction mixture containing 0.5 mg/mL rat liver microsomes and 1 µM of the pyrrole test compound in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration), the essential cofactor for CYP450 enzymes. Validation Step: Run a parallel negative control lacking NADPH to confirm that degradation is strictly CYP-mediated and not due to chemical instability.

-

Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 10, 15, 30, and 60 minutes. Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.

-

Quantification: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

Clearance Calculation: Plot the natural log of the remaining compound versus time to determine the elimination rate constant (

). Calculate intrinsic clearance (

Iterative workflow for the discovery and optimization of novel mGlu4 pyrrole PAMs.

Conclusion

The strategic integration of pyrrole moieties into the mGlu4 PAM pharmacophore represents a masterclass in bioisosteric replacement. By recognizing the metabolic liabilities of thiazole and phenylsulfone derivatives, researchers successfully engineered N-phenylsulfonyl-1H-pyrrole picolinamides that retain sub-micromolar allosteric potency while significantly improving hepatic stability[5],[2]. As the field of neuropharmacology continues to advance, the self-validating workflows and structural insights derived from this pyrrole series will serve as a blueprint for developing next-generation, CNS-penetrant therapeutics for Parkinson's disease and beyond.

References

- Gogliotti, R. D., et al. "Discovery, Synthesis, and Structure−Activity Relationship Development of a Series of N-(4-Acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats." Journal of Medicinal Chemistry.

- Gogliotti, R. D., et al. "Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4)." Bioorganic & Medicinal Chemistry Letters 26.13 (2016): 2984-2987.

- "Structural Basis for (S)-3,4-Dicarboxyphenylglycine (DCPG) As a Potent and Subtype Selective Agonist of the mGlu8 Receptor." OSTI.gov.

- "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4." Journal of Medicinal Chemistry.

- Gogliotti, R. D., et al. "Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC." National Institutes of Health.

- Engers, D. W., et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." ResearchGate.

Sources

- 1. osti.gov [osti.gov]

- 2. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling & Handling of N-Propyl-4-(1H-pyrrol-1-yl)picolinamide

This technical guide details the solubility profile, physicochemical properties, and handling protocols for N-propyl-4-(1H-pyrrol-1-yl)picolinamide (CAS: 1421459-01-9).

Executive Summary

N-propyl-4-(1H-pyrrol-1-yl)picolinamide is a synthetic small molecule characterized by a picolinamide core substituted with a hydrophobic propyl chain and an aromatic pyrrole ring. It belongs to a class of compounds often investigated as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (e.g., mGlu4) or as bidentate ligands in coordination chemistry.

-

DMSO Solubility: High. The compound is highly soluble in dimethyl sulfoxide (DMSO), typically forming stable stock solutions at concentrations >50 mM.

-

Water Solubility: Low. The addition of the propyl and pyrrole moieties significantly increases lipophilicity compared to the parent picolinamide, rendering the compound poorly soluble in pure water (<1 mg/mL).

-

Recommendation: Always prepare a concentrated stock solution in DMSO (or DMF) first, then dilute into aqueous buffers. Do not attempt to dissolve the solid directly in water.

Physicochemical Analysis & Solubility Mechanism

To understand the solubility behavior, we must analyze the structural components of the molecule.

Structural Dissection

The molecule (Formula:

-

Picolinamide Core: The central pyridine ring with an amide group provides some polarity and hydrogen bond acceptor sites (pyridine N, amide O). However, it also contributes to

- -

N-Propyl Chain: This 3-carbon aliphatic chain is purely hydrophobic. It disrupts water structure (entropic penalty), significantly reducing aqueous solubility while enhancing solubility in organic solvents.

-

4-(1H-Pyrrol-1-yl) Substituent: The pyrrole ring is attached via its nitrogen atom to the pyridine. This eliminates the pyrrole N-H as a hydrogen bond donor, leaving an aromatic, hydrophobic surface. This modification further drives the partition coefficient (LogP) higher.

Predicted Solubility Profile

Based on Quantitative Structure-Property Relationships (QSPR) and data from structural analogs (e.g., Picolinamide, LogP ~0.2 vs. Target Compound, Estimated LogP ~2.5–3.0):

| Solvent | Solubility Rating | Estimated Max Conc. | Mechanism of Action |

| DMSO | Excellent | > 50 mM (> 12 mg/mL) | Dipolar aprotic solvent effectively disrupts |

| Ethanol | Good | ~ 10–20 mM | Amphiphilic solvent matches the molecule's intermediate polarity. |

| Water | Poor | < 0.5 mM (< 0.1 mg/mL) | Hydrophobic effect of propyl/pyrrole groups dominates; high crystal lattice energy prevents dissolution. |

Experimental Protocol: Solubilization Workflow

Objective: To prepare a stable, precipitate-free working solution for biological assays (e.g., cell culture, enzyme inhibition).

Materials

-

Compound: N-propyl-4-(1H-pyrrol-1-yl)picolinamide (Solid).

-

Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade

99.9%. -

Aqueous Buffer: PBS or HEPES (pH 7.4).

-

Equipment: Vortex mixer, Ultrasonic bath.

Step-by-Step Methodology

Step 1: Preparation of DMSO Stock Solution (10 mM - 50 mM)

-

Weigh the target amount of solid compound (e.g., 2.43 mg for 1 mL of 10 mM solution).

-

Add the calculated volume of anhydrous DMSO.

-

Critical Step: Vortex vigorously for 30 seconds. If solid particles remain, sonicate in an ultrasonic water bath at room temperature for 5–10 minutes. The solution should be completely clear and colorless to pale yellow.

-

Note: Store this stock at -20°C. Avoid repeated freeze-thaw cycles.

-

Step 2: Serial Dilution (The "Intermediate Step")

Direct dilution from 100% DMSO to 100% water often causes "crashing out" (precipitation) due to the sudden polarity shift.

-

Prepare an Intermediate Dilution in the assay buffer to reach 10x the final concentration.

-

Example: To achieve 10 µM final assay concentration:

-

Dilute 10 mM Stock 1:100 into Buffer

100 µM Intermediate (contains 1% DMSO). -

Observation Check: Hold the tube up to a light source. If the solution turns milky or cloudy, precipitation has occurred.

-

Mitigation: If precipitation occurs, lower the concentration of the intermediate or add a solubilizing agent (e.g., 0.1% Tween-80 or cyclodextrin) to the buffer before adding the compound.

-

Step 3: Final Assay Preparation

-

Add the Intermediate Solution to your cell culture or reaction well.

-

Ensure the final DMSO concentration is

(or compatible with your specific assay biology).

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for solubilization.

Caption: Logical workflow for solubilizing hydrophobic picolinamide derivatives, highlighting the critical DMSO stock step.

Self-Validating System: How to Verify Solubility

Since specific batch-to-batch variations can affect solubility (e.g., polymorph differences), use this protocol to validate your specific lot.

-

The "Cloud Point" Test:

-

Prepare a 10 mM stock in DMSO.

-

Pipette 1 µL of stock into 99 µL of PBS in a clear 96-well plate (Final: 100 µM).

-

Measure Absorbance at 600 nm (OD600).

-

Interpretation:

-

OD600 < 0.01: Soluble.

-

OD600 > 0.02: Precipitation/Aggregation detected.

-

-

If precipitate forms, repeat with lower concentrations (50 µM, 10 µM) to define the Maximum Solubility Limit for your assay buffer.

-

References

-

Structural Class Context (mGlu4 PAMs): Hopkins, C. R., et al. (2016). Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Bioorganic & Medicinal Chemistry Letters. [Link]

Methodological & Application

Application Note: A Robust, Palladium-Catalyzed Synthesis of N-propyl-4-(1H-pyrrol-1-yl)picolinamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, two-step protocol for the synthesis of N-propyl-4-(1H-pyrrol-1-yl)picolinamide, a compound of interest in medicinal chemistry due to its heterocyclic scaffold. The synthesis commences with the formation of an N-propyl amide from 4-chloropicolinic acid, followed by a highly efficient palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction to introduce the pyrrole moiety. This guide emphasizes the mechanistic rationale behind procedural choices, offers comprehensive, step-by-step protocols, and includes a troubleshooting guide to ensure reliable and reproducible outcomes.

Introduction: The Picolinamide Scaffold in Modern Chemistry

Picolinamide derivatives are privileged structures in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional materials.[1][2][3] Their ability to act as bidentate chelating agents, combined with the diverse functionalization possibilities on the pyridine ring, makes them attractive scaffolds for drug design. The target molecule, N-propyl-4-(1H-pyrrol-1-yl)picolinamide, combines the picolinamide core with a pyrrole ring, a common element in pharmacologically active agents.[4][5]

This document outlines a reliable synthetic route starting from commercially available 4-chloropicolinic acid. The strategy involves two key transformations:

-

Amide Bond Formation: Synthesis of the intermediate, N-propyl-4-chloropicolinamide.

-

C-N Cross-Coupling: A Buchwald-Hartwig amination to couple the chlorinated intermediate with pyrrole, yielding the final product.

This approach is designed for scalability and efficiency, providing researchers with a clear pathway to access this and structurally related compounds.

Overall Synthetic Workflow

The synthesis is a sequential, two-step process designed for efficiency and high yield. The workflow diagram below illustrates the progression from starting materials to the purified final product.

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of N-propyl-4-chloropicolinamide (Intermediate)

Mechanistic Rationale

The conversion of a carboxylic acid to a secondary amide is a fundamental transformation. To achieve this efficiently with n-propylamine, the carboxylic acid must first be activated. The most direct method is conversion to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with n-propylamine to form the stable amide bond. This method is often preferred for its high yields and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Detailed Experimental Protocol

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Chloropicolinic Acid | 157.56 | 5.00 g | 31.74 |

| Thionyl Chloride (SOCl₂) | 118.97 | 4.6 mL (3.5 eq) | 63.48 |

| n-Propylamine | 59.11 | 3.9 mL (1.5 eq) | 47.61 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Triethylamine (TEA) | 101.19 | 8.8 mL (2.0 eq) | 63.48 |

| Saturated NaHCO₃ (aq) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

Inert Atmosphere Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropicolinic acid (5.00 g, 31.74 mmol). Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Acid Chloride Formation: Add anhydrous dichloromethane (50 mL). To this suspension, add thionyl chloride (4.6 mL, 63.48 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution and the dissolution of the solid starting material.

-

Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure complete removal of residual SOCl₂. The crude 4-chloropicolinoyl chloride is obtained as a solid and used immediately in the next step.

-

Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool the flask to 0°C in an ice bath. In a separate flask, prepare a solution of n-propylamine (3.9 mL, 47.61 mmol) and triethylamine (8.8 mL, 63.48 mmol) in 20 mL of DCM.

-

Addition: Add the amine solution dropwise to the stirred acyl chloride solution at 0°C over 20 minutes.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography (Silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford N-propyl-4-chloropicolinamide as a white solid.

Part II: Synthesis of N-propyl-4-(1H-pyrrol-1-yl)picolinamide (Final Product)

Mechanistic Rationale: The Buchwald-Hartwig Amination

The formation of the C-N bond between the pyridine ring and pyrrole is achieved via a Buchwald-Hartwig cross-coupling reaction.[6][7] This palladium-catalyzed process is a cornerstone of modern synthetic chemistry for constructing aryl amines from aryl halides.

The catalytic cycle involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the N-propyl-4-chloropicolinamide, forming a Pd(II) intermediate. The electron-withdrawing picolinamide group facilitates this step.

-

Deprotonation/Salt Formation: A strong base, such as potassium tert-butoxide (KOtBu), deprotonates the pyrrole N-H, making it a more potent nucleophile (the potassium pyrrolide salt).

-

Ligand Exchange: The pyrrolide anion displaces a ligand on the Pd(II) center.

-

Reductive Elimination: The final C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of ligand is critical. Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle" that is known to promote the reductive elimination step, especially for challenging substrates, and prevent catalyst decomposition.[8]

Sources

- 1. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture | PLOS One [journals.plos.org]

- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of Pyrrole on Picolinamides

Introduction: Strategic Importance in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within drug discovery and development. Arylated nitrogen-containing heterocycles are privileged scaffolds, appearing in a vast array of biologically active molecules and approved pharmaceuticals. The nucleophilic aromatic substitution (SNAr) reaction offers a powerful and often transition-metal-free strategy for the formation of these crucial bonds.[1] This application note provides a detailed protocol and technical guidance for the SNAr of pyrrole onto picolinamide substrates, a transformation of significant interest for the synthesis of novel compounds with potential therapeutic applications.

Picolinamides, derivatives of pyridine-2-carboxylic acid, are particularly well-suited for SNAr reactions. The pyridine nitrogen and the amide functionality at the C-2 position act as electron-withdrawing groups, which activate the pyridine ring towards nucleophilic attack.[2] This electronic activation is a critical prerequisite for a successful SNAr reaction. Pyrrole, a five-membered aromatic heterocycle, serves as the nucleophile in this transformation, leading to the formation of a new C-N bond and the synthesis of 2-(pyrrol-1-yl)picolinamide derivatives.

Reaction Mechanism and Scientific Rationale

The SNAr reaction of pyrrole with a picolinamide derivative, such as 2-chloro-N-alkylpicolinamide, proceeds through a well-established addition-elimination mechanism.[1] Understanding the underlying principles of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

1. Deprotonation of Pyrrole: Pyrrole is weakly acidic (pKa ≈ 17.5) and requires a base to generate the more nucleophilic pyrrolide anion. The choice of base is critical to avoid side reactions.[3]

2. Nucleophilic Attack and Formation of the Meisenheimer Complex: The pyrrolide anion attacks the electron-deficient carbon atom of the picolinamide, typically at the C-2 position, displacing the leaving group (e.g., a halide). This attack transiently disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing amide group.[2]

3. Elimination of the Leaving Group and Re-aromatization: The Meisenheimer complex is a transient species. The reaction proceeds by the elimination of the leaving group (e.g., chloride ion), which restores the aromaticity of the pyridine ring and yields the final 2-(pyrrol-1-yl)picolinamide product.

Caption: General mechanism of the SNAr reaction of pyrrole on a picolinamide.

Materials and Reagents

For a successful and reproducible protocol, the quality and purity of all materials and reagents are paramount.

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloro-N-alkylpicolinamide | ≥98% | Commercially available | The nature of the alkyl group on the amide can influence solubility and reactivity. |

| Pyrrole | ≥98%, freshly distilled | Commercially available | Pyrrole can darken on storage and should be distilled before use for optimal results. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, finely powdered | Commercially available | Should be dried in an oven before use to remove any absorbed water. |

| Cesium Carbonate (Cs₂CO₃) | Anhydrous | Commercially available | A stronger base that can be used for less reactive substrates. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available | Use from a sealed bottle or dry over molecular sieves. |

| Dichloromethane (DCM) | ACS grade or higher | Commercially available | For work-up and extraction. |

| Ethyl Acetate (EtOAc) | ACS grade or higher | Commercially available | For work-up and chromatography. |

| Hexanes | ACS grade or higher | Commercially available | For chromatography. |

| Saturated aqueous Ammonium Chloride (NH₄Cl) | Prepared in-house | For quenching the reaction. | |

| Saturated aqueous Sodium Chloride (Brine) | Prepared in-house | For washing during work-up. | |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Commercially available | For drying the organic layer. |

Detailed Experimental Protocol

This protocol provides a general procedure for the nucleophilic aromatic substitution of pyrrole on a 2-chloro-N-alkylpicolinamide. Researchers should consider small-scale trials to optimize conditions for their specific substrates.

1. Reaction Setup:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-N-alkylpicolinamide (1.0 eq).

-

Add anhydrous, finely powdered potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M of the picolinamide substrate.

-

Stir the suspension for 10-15 minutes at room temperature.

-

Add freshly distilled pyrrole (1.2 eq) to the reaction mixture via syringe.

2. Reaction Monitoring:

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature will depend on the reactivity of the specific picolinamide substrate.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

3. Work-up Procedure:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

-